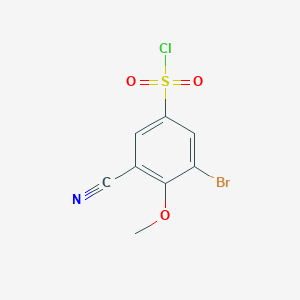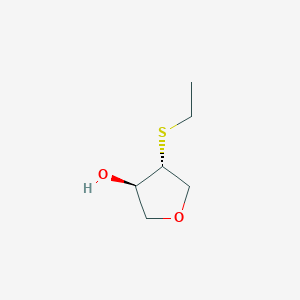
(3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine
Descripción general
Descripción
This compound is an amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, amines can generally be synthesized through methods such as reductive amination of carbonyl compounds . Another method involves the use of ®-selective ω-transaminase for asymmetric synthesis .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. While specific structural information for this compound was not found, similar compounds like (3R,4S)-3-bromo-4-methylhexane and (2R,3R,4S)-2,3,4-Trihydroxypentanehydroximic acid have been described .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and chemical reactivity. While specific properties for this compound were not found, similar compounds have been described .Aplicaciones Científicas De Investigación
Synthesis and Molecular Properties
A pivotal area of research involving (3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine focuses on its synthesis and molecular properties, particularly in the context of creating dihydroxyethylene dipeptide isosteres and exploring their potential applications in medicinal and organic chemistry. For instance, a practical synthesis of dihydroxyethylene dipeptide isostere from D-isoascorbic acid has been documented, highlighting a stereoselective addition process that forms part of a broader investigation into amino acid derivatives and their potential biomedical applications (Baker & Condon, 1992).
Catalytic Applications and Reaction Mechanisms
Research also delves into the catalytic applications of compounds structurally similar to (3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine, particularly in regioselective hydroamination reactions. These studies illuminate the efficiency of organolanthanide complexes in catalyzing the intermolecular hydroamination of various substrates, providing a foundation for developing novel catalytic methods that could enhance the synthesis of amines and imines in an environmentally friendly manner (Ryu, Li, & Marks, 2003).
Fluorescence and Chromatography
Another intriguing area of application is in the development of fluorescent derivatization reagents for amines, which are crucial for sensitive detection methods in liquid chromatography. Studies have explored the use of related compounds for fluorescence derivatization of primary and secondary amines, underscoring the role of these chemical transformations in enhancing analytical methodologies for amines in various biological and chemical samples (Ishida, Yamaguchi, Iwata, & Nakamura, 1989).
Antibacterial Agents
Research into the synthesis and antibacterial activity of various compounds, including those structurally related to (3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine, has been conducted to assess their efficacy as antibacterial agents. This includes the exploration of amino- and hydroxy-substituted cyclic amino groups in naphthyridine derivatives, which have shown promise in developing new antibacterial drugs (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO/c12-10-7-14-8-11(10)13-9-5-3-1-2-4-6-9/h9-11,13H,1-8H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFKONFEEBXROH-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2COCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)N[C@@H]2COC[C@H]2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-N-cycloheptyl-4-fluorooxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485729.png)

![1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol](/img/structure/B1485731.png)
![trans-2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485734.png)
![trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485735.png)
![trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B1485737.png)
![1-{[4-(2-Hydroxypropyl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485738.png)
![1-({Methyl[2-(methylamino)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485739.png)